molecular formula C9H10BrNO B6335485 5-Bromo-2-cyclopropyl-3-methoxypyridine CAS No. 1241752-52-2

5-Bromo-2-cyclopropyl-3-methoxypyridine

Cat. No.: B6335485
CAS No.: 1241752-52-2
M. Wt: 228.09 g/mol
InChI Key: JERSURDHERRAQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-cyclopropyl-3-methoxypyridine: is a chemical compound with the molecular formula C9H10BrNO . It is a derivative of pyridine, characterized by the presence of a bromine atom at the 5-position, a cyclopropyl group at the 2-position, and a methoxy group at the 3-position. This compound is utilized in various fields of scientific research due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

5-Bromo-2-cyclopropyl-3-methoxypyridine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the MAP kinase signaling pathway, which is involved in cell growth and differentiation . Additionally, this compound can alter the expression of certain genes, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access . This inhibition can lead to changes in metabolic pathways and cellular processes. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, although the exact nature of these effects can vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing cellular processes. At higher doses, it can cause toxic or adverse effects. For example, high doses of this compound have been associated with liver toxicity and other adverse effects in animal studies . These threshold effects highlight the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can lead to the formation of various metabolites, which may have different biological activities. The compound’s effects on metabolic flux and metabolite levels are significant, as they can influence overall cellular function and health.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can accumulate in certain compartments, influencing its localization and activity. The distribution of this compound within tissues also affects its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biological effects. For example, the accumulation of this compound in the mitochondria can affect mitochondrial function and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5-Bromo-2-cyclopropyl-3-methoxypyridine typically involves the following steps:

    Cyclopropylation: The addition of a cyclopropyl group at the 2-position.

Industrial Production Methods:

Industrial production methods for this compound often involve large-scale bromination, cyclopropylation, and methoxylation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids.

Major Products:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry:

5-Bromo-2-cyclopropyl-3-methoxypyridine is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology:

In biological research, this compound is used to study the effects of pyridine derivatives on biological systems, including their potential as enzyme inhibitors or receptor modulators.

Medicine:

The compound is investigated for its potential therapeutic applications, including its role in the development of new drugs targeting specific diseases.

Industry:

In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals.

Comparison with Similar Compounds

    5-Bromo-2-methoxypyridine: Similar structure but lacks the cyclopropyl group.

    2-Cyclopropyl-3-methoxypyridine: Similar structure but lacks the bromine atom.

    5-Bromo-2-cyclopropylpyridine: Similar structure but lacks the methoxy group.

Uniqueness:

5-Bromo-2-cyclopropyl-3-methoxypyridine is unique due to the combination of the bromine atom, cyclopropyl group, and methoxy group on the pyridine ring. This unique structure imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

5-bromo-2-cyclopropyl-3-methoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c1-12-8-4-7(10)5-11-9(8)6-2-3-6/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JERSURDHERRAQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)Br)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

As shown in step 6-v of Scheme 6, Compound 1020 (3.6 g, 13.5 mmol), potassium cyclopropyl-trifluoro-boron (2.5 g, 16.9 mmol), and potassium phosphate (8.6 g, 40.5 mmol) were taken up in about 80 mL of a toluene/water mixture. The reaction mixture was flushed with nitrogen gas for 10 minutes and Pd(PPh3)4 (1.4 g, (1.21 mmol) was added. The reaction mixture was refluxed for 18 hours, resulting in a mixture of products by HPLC analysis. The reaction was cooled, diluted with EtOAc and saturated NaCl. The organics were separated, dried (MgSO4), and concentrated under reduced pressure to provide a solid, which was purified by medium pressure silica gel chromatography (0-8% EtOAc/hexanes gradient) to give 5-bromo-2-cyclopropyl-3-methoxypyridine (Compound 1022, 0.54 g, 70% pure): ESMS (M+H) 227.9/229.9. This compound was used as is in subsequent reactions.
Quantity
3.6 g
Type
reactant
Reaction Step One
[Compound]
Name
potassium cyclopropyl-trifluoro-boron
Quantity
2.5 g
Type
reactant
Reaction Step Two
Name
potassium phosphate
Quantity
8.6 g
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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